1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is introduced to the tetrahydroisoquinoline core.
Sulfonylation: The phenylsulfonyl group is typically introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
Final Coupling: The methanesulfonamide group is added in the final step, often through a coupling reaction with methanesulfonyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide include other sulfonamide derivatives and tetrahydroisoquinoline-based compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
1-(4-chlorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide: Lacks the fluorophenyl group.
1-(4-fluorophenyl)-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c23-20-9-6-17(7-10-20)16-30(26,27)24-21-11-8-18-12-13-25(15-19(18)14-21)31(28,29)22-4-2-1-3-5-22/h1-11,14,24H,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWLXUFPVWIRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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